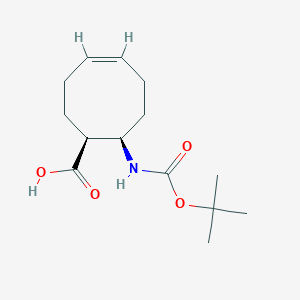![molecular formula C12H22N2O2 B1144091 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1250993-54-4](/img/structure/B1144091.png)
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate is a compound of interest due to its structural complexity and potential as a chemical intermediate in various synthetic pathways. Its synthesis, structural characterization, and functional properties have been explored to understand and utilize its chemical behavior effectively.
Synthesis Analysis
The synthesis of compounds related to tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate involves multistep chemical reactions starting from basic precursors. A notable synthesis involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling with aromatic aldehydes (Çolak et al., 2021). Another efficient synthesis route has been developed for a closely related compound, demonstrating a scalable process that is both cost-effective and high yielding (Bahekar et al., 2017).
Molecular Structure Analysis
The molecular and crystal structure of these compounds reveals significant insights. X-ray crystallography and DFT analyses have characterized the molecular structure, showing intramolecular hydrogen bonding and stabilization in specific configurations (Çolak et al., 2021). The molecular packing and crystallography studies provide a deep understanding of the structural aspects and the effects of substituents on the molecule's geometry and stability.
Chemical Reactions and Properties
The chemical reactivity of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate derivatives involves various functional group transformations, including oxidation, reduction, and conjugate additions. These transformations are key to modifying the compound for specific synthetic applications, demonstrating its versatility as a chemical intermediate (Jarugu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Complex Compounds
The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) demonstrates the significant variability and wide applicability of heterocyclic compounds in creating complex compounds with diverse properties, including spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).
Synthesis of N-heterocycles
The role of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives highlights the significant applications of tert-butyl compounds in creating structurally diverse N-heterocycles, which are critical in pharmaceuticals and natural products (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental and Toxicological Studies
Research on synthetic phenolic antioxidants, including tert-butyl derivatives, offers insights into their environmental occurrence, fate, and potential toxicity, suggesting the importance of studying these compounds for environmental safety and human health (Liu & Mabury, 2020).
Plant Defense Mechanisms
Studies on pyrroline-5-carboxylate metabolism in plants indicate the involvement of tert-butyl containing compounds in plant defense against pathogens, highlighting the biological importance of these compounds in natural resistance mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).
Decomposition Studies
Investigations into the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor underscore the potential for environmental remediation techniques that involve tert-butyl compounds, offering solutions for pollution control (Hsieh, Tsai, Chang, & Tsao, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

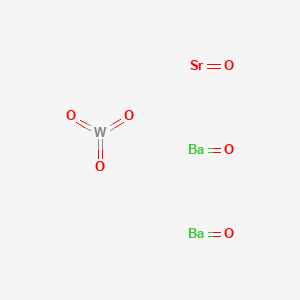

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
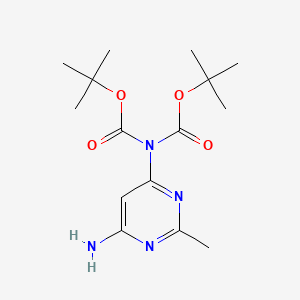
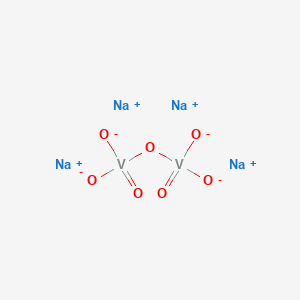
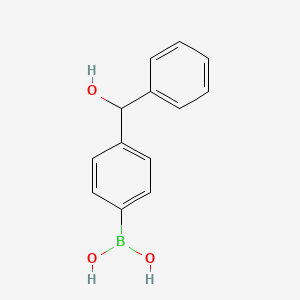
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
